molecular formula C5H7N3O3S B2938597 6-methoxypyridazine-3-sulfonamide CAS No. 1195651-75-2

6-methoxypyridazine-3-sulfonamide

Cat. No.: B2938597
CAS No.: 1195651-75-2
M. Wt: 189.19
InChI Key: IZWNXLUHSGWWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-methoxypyridazine-3-sulfonamide can be achieved through several routes. One common method involves the reaction of 6-methoxypyridazine with sulfonamide reagents under specific conditions. For instance, the combination of sulfonyl chlorides with amines in the presence of a base such as triethylamine can yield sulfonamides . Another approach involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines . These methods are known for their high yields and functional group tolerance.

Chemical Reactions Analysis

6-methoxypyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-methoxypyridazine-3-sulfonamide can be compared with other sulfonamide derivatives, such as sulfamethoxypyridazine. Both compounds share a similar core structure but differ in their substituents. Sulfamethoxypyridazine, for example, has a 4-aminobenzenesulfonamido group at the 3-position . The unique methoxy group in this compound may confer different chemical properties and biological activities compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial processes.

Properties

IUPAC Name

6-methoxypyridazine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWNXLUHSGWWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.